

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: *Ethyl 2-chlorooxazole-5-carboxylate*

Cat. No.: B3021262

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In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the oxazole ring system is a privileged structure, appearing in numerous biologically active natural products and synthetic compounds. **Ethyl 2-chlorooxazole-5-carboxylate** has emerged as a strategically important synthetic intermediate. Its value lies not in its own biological activity, but in its chemical architecture: a stable oxazole core functionalized with an activatable chlorine atom at the 2-position and a versatile ester group at the 5-position. This arrangement allows for sequential, regiocontrolled introduction of diverse substituents, making it a powerful platform for generating libraries of complex oxazole derivatives in the pursuit of new drug candidates. This guide provides a comprehensive overview of its physical and chemical properties, explores its reactivity, and offers detailed protocols for its synthesis and application in cornerstone synthetic methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis. While some experimental physical constants for **Ethyl 2-chlorooxazole-5-carboxylate** are not extensively reported in public literature, a combination of data from commercial suppliers and computational models provides a robust profile.

Identification and General Properties

The identity of this compound is established by several key identifiers.

Molecular Structure Diagram

Ethyl 2-chlorooxazole-5-carboxylate

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Caption: 2D structure of **Ethyl 2-chlorooxazole-5-carboxylate**.

Table 1: Core Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	ethyl 2-chloro-1,3-oxazole-5-carboxylate	[1]
CAS Number	862599-47-1	[1] [2]
Molecular Formula	C ₆ H ₆ ClNO ₃	[1] [2]
Molecular Weight	175.57 g/mol	[1] [2]
Physical Form	Liquid	
Purity (Typical)	≥95% - 98%	[2]
Storage Conditions	Store in freezer (-20°C), under inert atmosphere	
Boiling Point	Data not available	[3]
Density	Data not available	[3]
Solubility	Data not available; expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and THF.	
Computed XLogP3	1.9	[1]

Spectroscopic Characteristics

Experimental spectroscopic data for this specific molecule is not readily available in peer-reviewed literature. However, based on its structure and data from its isomer, ethyl 2-chlorooxazole-4-carboxylate, the following spectral characteristics can be anticipated:

- ¹H NMR (Proton NMR): The spectrum would be expected to show three distinct signals:
 - A singlet for the proton on the oxazole ring (C4-H), likely in the downfield region (δ 7.5-8.5 ppm). For comparison, the C5-H in the 4-carboxylate isomer appears at δ 8.28 ppm.[\[4\]](#)
 - A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group (δ 4.0-4.5 ppm).

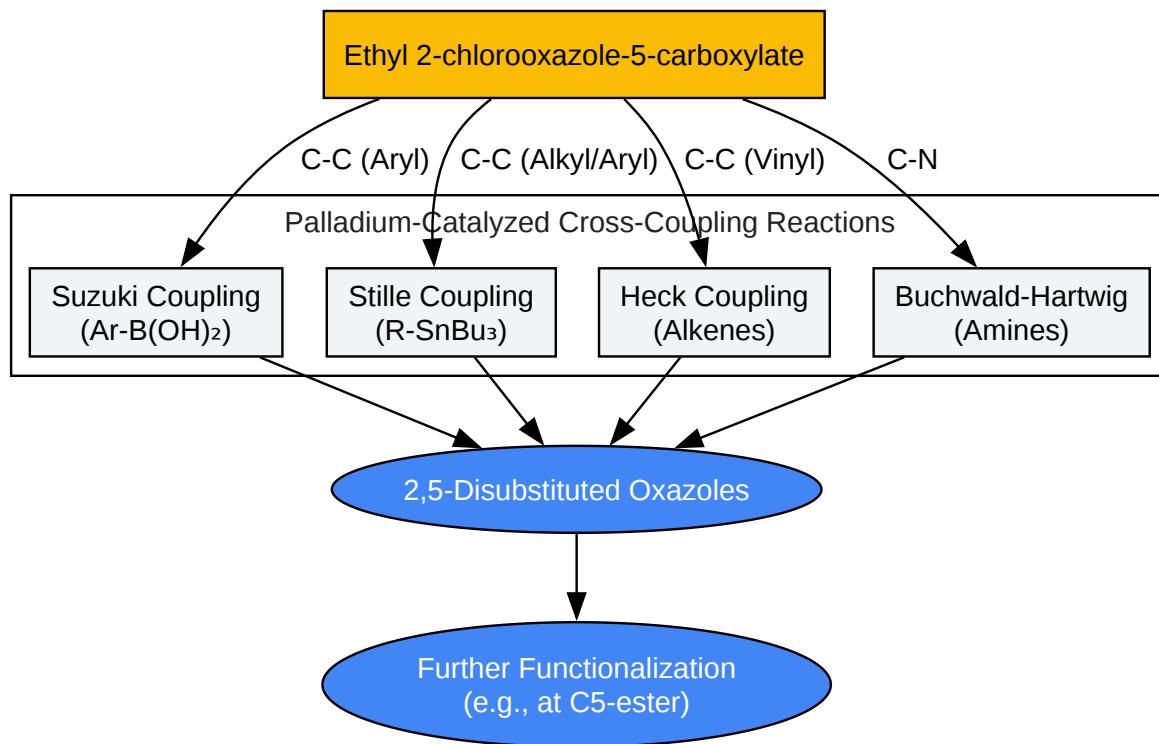
- A triplet for the methyl protons (-CH₃) of the ethyl group (δ 1.2-1.5 ppm).
- ¹³C NMR (Carbon NMR): Key expected signals would include the carbonyl carbon of the ester (δ ~160-170 ppm), the two oxazole ring carbons attached to heteroatoms (C2 and C5, likely δ >140 ppm), the unsubstituted oxazole carbon (C4), and the two carbons of the ethyl group.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected m/z for the primary molecular ion would be ~175.
- Infrared (IR) Spectroscopy: The IR spectrum should display prominent absorption bands corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching vibrations.

Chemical Reactivity and Synthetic Utility

The synthetic power of **Ethyl 2-chlorooxazole-5-carboxylate** stems from the reactivity of the chlorine atom at the C2 position of the electron-deficient oxazole ring. This position is highly susceptible to nucleophilic substitution and, most importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions.^[5]

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling

The C2-Cl bond is the primary site of chemical manipulation, enabling the construction of C-C, C-N, and C-S bonds. This versatility allows for the synthesis of a wide range of 2,5-disubstituted oxazoles. The ester at the C5 position can be further modified (e.g., via hydrolysis, reduction, or amidation) to introduce additional diversity.



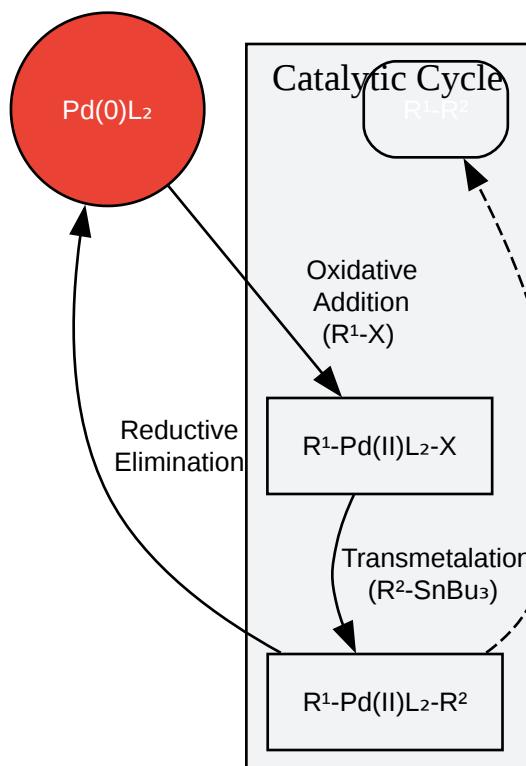
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Caption: Synthetic utility of **Ethyl 2-chlorooxazole-5-carboxylate** as a central precursor.

The Stille and Suzuki-Miyaura reactions are particularly effective for this class of substrate.^[6] ^[7] The general mechanism for these transformations relies on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle of Stille Cross-Coupling The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.^[6]^[8]^[9]

- Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the oxazole, forming a Pd(II) complex.
- Transmetalation: The organic group from the organotin reagent is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.^[6]^[10]



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Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and derivatization of **Ethyl 2-chlorooxazole-5-carboxylate**. As with any chemical procedure, appropriate personal protective equipment (PPE) should be worn, and all steps should be performed in a well-ventilated fume hood.

Synthesis of Ethyl 2-chlorooxazole-5-carboxylate

This procedure is adapted from the reliable synthesis of the 4-carboxylate isomer and employs a Sandmeyer-type reaction on a 2-aminooxazole precursor.^[4] The precursor, ethyl 2-aminooxazole-5-carboxylate, can be synthesized from ethyl glyoxylate and cyanamide.

Workflow for Synthesis



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Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend cuprous(I) chloride (1.2 equivalents) in acetonitrile (approx. 5 mL per gram of starting material).
- Addition of Diazotizing Agent: Under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl nitrite (1.4 equivalents) dropwise to the suspension.
- Heating: Heat the reaction mixture to 65-75 °C.
- Substrate Addition: In a separate flask, dissolve ethyl 2-aminooxazole-5-carboxylate (1.0 equivalent) in a minimal amount of acetonitrile. Add this solution portion-wise to the heated reaction mixture over 20-30 minutes. Vigorous gas evolution (N_2) will be observed.
- Reaction Monitoring: Stir the mixture at 75 °C for an additional 30-60 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an arylboronic acid to the C2 position of the oxazole.[7][11][12]

Step-by-Step Protocol:

- Reaction Setup: To a dry reaction vial or flask, add **Ethyl 2-chlorooxazole-5-carboxylate** (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base, typically an aqueous solution of Na_2CO_3 or K_2CO_3 (2-3 equivalents).
- Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles.
- Heating and Monitoring: Heat the reaction to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
- Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
- Purification: Dry the organic layer, concentrate it, and purify the residue by flash chromatography to yield the 2-aryl-oxazole-5-carboxylate product.

Safety and Handling

Ethyl 2-chlorooxazole-5-carboxylate is classified as a hazardous substance and requires careful handling.

- Hazard Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It may also be harmful if swallowed (H302).
- Precautionary Measures:
 - Always handle in a well-ventilated chemical fume hood.
 - Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

- Avoid breathing vapors or dust.
- Store in a tightly sealed container in a cool, dry place, preferably in a freezer under an inert atmosphere.

Conclusion

Ethyl 2-chlorooxazole-5-carboxylate is a high-value, versatile intermediate for chemical synthesis. Its well-defined points of reactivity at the C2 and C5 positions enable the systematic and predictable construction of complex substituted oxazoles. The reliability of palladium-catalyzed cross-coupling reactions with this substrate provides researchers in drug discovery and materials science with a powerful tool for generating molecular diversity. Proper understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, is essential for leveraging its full synthetic potential.

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